Home > Products > Screening Compounds P92925 > DL-Leucine-2-13C
DL-Leucine-2-13C - 65792-32-7

DL-Leucine-2-13C

Catalog Number: EVT-449648
CAS Number: 65792-32-7
Molecular Formula: C6H13NO2
Molecular Weight: 132.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-Leucine

Compound Description: L-leucine is the naturally occurring enantiomer of leucine and an essential amino acid. It plays crucial roles in protein synthesis, regulation of gene expression, and various metabolic processes. [] L-leucine is also frequently used in studies investigating protein metabolism and turnover using stable isotope tracers like [1-13C]leucine. []

N-Acetyl-L-Leucine

Compound Description: N-acetyl-L-leucine is a derivative of L-leucine where an acetyl group is attached to the amino group. It is currently under investigation for its potential therapeutic benefits in cerebellar ataxia, a neurological disorder affecting movement and coordination. [] Research suggests that N-acetyl-L-leucine may improve cerebellar symptoms, though further research is needed. []

N-Acetyl-D-Leucine

Compound Description: N-acetyl-D-leucine is the D-enantiomer of N-acetyl-L-leucine. Pharmacokinetic studies in mice have shown that N-acetyl-D-leucine exhibits different pharmacokinetic properties compared to its L-enantiomer when administered orally as a racemate (N-acetyl-DL-leucine). [] Specifically, N-acetyl-D-leucine demonstrates greater maximum plasma concentration (Cmax) and area under the plasma drug concentration over time curve (AUC) compared to N-acetyl-L-leucine. []

DL-2-Hydroxy-2-phenylacetic Acid

Compound Description: DL-2-Hydroxy-2-phenylacetic acid, also known as mandelic acid, is a racemic aromatic alpha hydroxy acid. In a study investigating the formation of multicomponent solids, DL-2-Hydroxy-2-phenylacetic acid was cocrystallized with pyridinecarboxamide isomers (picolinamide and isonicotinamide). [] These cocrystals, characterized by hydrogen bonding and π-π stacking interactions, exhibited different physicochemical properties compared to the individual components. []

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for synthesizing DL-Leucine-2-13C. One notable approach involves the condensation of sodium salt of ethyl acetamido-[2-13C]cyanoacetate with isobutyl bromide in a solvent such as hexamethylphosphoroustriamide. This method allows for the selective incorporation of the carbon-13 isotope into the leucine structure, yielding high-purity products suitable for research applications .

Another synthesis route includes reacting ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide, followed by a series of purification steps including distillation and crystallization to obtain DL-leucine with a high degree of purity . These methods emphasize precision in controlling reaction conditions to ensure that the carbon-13 isotope is effectively incorporated into the final product.

Molecular Structure Analysis

Structure and Data

DL-Leucine-2-13C has a molecular formula of C6H13NO2, with a molar mass of approximately 131.17 g/mol. The structure features an isobutyl side chain attached to an amino group and a carboxylic acid group, characteristic of amino acids. The specific labeling at the second carbon distinguishes it from unlabeled leucine, which is crucial for tracing studies in metabolic research.

The stereochemistry around the alpha carbon (C1) can be represented as follows:

Structure  CH3 2CH CH NH2 COOH\text{Structure }\quad \text{ CH3 2CH CH NH2 COOH}

This structure indicates that DL-Leucine-2-13C exists as a racemic mixture of both L-leucine and D-leucine forms.

Chemical Reactions Analysis

Reactions and Technical Details

DL-Leucine-2-13C participates in various biochemical reactions typical of amino acids, including transamination and deamination. These reactions are vital for amino acid metabolism and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to track isotopic labeling during protein synthesis studies .

In addition to its role in metabolic pathways, DL-Leucine-2-13C can also serve as a tracer in studies assessing protein turnover rates in muscle tissues. The incorporation of carbon-13 allows researchers to utilize techniques like isotope ratio mass spectrometry for precise measurements .

Mechanism of Action

Process and Data

The mechanism by which DL-Leucine-2-13C influences protein synthesis involves its incorporation into newly synthesized proteins during translation. When administered, it enters metabolic pathways where it is converted into various intermediates before being incorporated into proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DL-Leucine-2-13C exhibits properties similar to those of natural leucine. It is typically a white crystalline powder with a melting point ranging from 293 to 295 °C . The compound is soluble in water and exhibits typical amino acid behavior in solution, including zwitterionic characteristics due to its amino and carboxylic groups.

Chemical Properties:

  • Molecular Weight: 131.17 g/mol
  • Melting Point: 293–295 °C
  • Solubility: Soluble in water

These properties make DL-Leucine-2-13C suitable for various biochemical applications, particularly in isotopic labeling studies.

Applications

Scientific Uses

DL-Leucine-2-13C has several applications in scientific research:

  1. Protein Synthesis Studies: It is widely used as a tracer to study protein metabolism and synthesis rates in both human and animal models.
  2. Metabolic Research: Helps elucidate pathways involved in amino acid metabolism, particularly under conditions such as exercise or fasting.
  3. Nutritional Studies: Assists in understanding how dietary leucine impacts muscle growth and recovery post-exercise.
Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis of ¹³C-Labeled DL-Leucine: Stoichiometric and Catalytic Approaches

The chemical synthesis of DL-Leucine-2-¹³C employs precision organic chemistry techniques to introduce the ¹³C label at the C-2 (α-carbon) position. A foundational stoichiometric approach involves the condensation of ethyl acetamido-[2-¹³C]cyanoacetate with isobutylbromide in hexamethylphosphorous triamide (HMPT), followed by acid hydrolysis. This method yields DL-[2-¹³C]leucine with high isotopic purity (99 atom % ¹³C) but requires rigorous control of reaction conditions to prevent racemization [2]. The stoichiometric route achieves moderate yields (typically 60-75%) but demands expensive ¹³C-precursors and generates significant chemical waste.

In contrast, emerging catalytic strategies leverage transition metal complexes to improve atom economy. Palladium-catalyzed reductive amination of α-ketoisocaproate-¹³C with isotopically labeled ammonia (¹⁵NH₃) enables simultaneous dual-isotope labeling (¹³C and ¹⁵N) at the C-2 position and amino group. This catalytic method reduces reaction steps and enhances stereochemical control but faces challenges in catalyst recovery under acidic hydrolysis conditions required for deprotection [8]. Recent advances utilize organocatalysts like proline derivatives to asymmetrically aminate 4-methyl-2-oxopentanoate-¹³C, though industrial adoption remains limited by catalyst costs.

Table 1: Comparative Analysis of Synthetic Approaches for DL-Leucine-2-¹³C

Synthetic MethodKey ReagentsIsotopic PurityReaction TimeYield (%)
Stoichiometric AlkylationEthyl acetamido-[2-¹³C]cyanoacetate, Isobutylbromide99 atom % ¹³C48 hours60-75%
Catalytic Reductive Aminationα-Ketoisocaproate-¹³C, ¹⁵NH₃, Pd/C99 atom % ¹³C, 98 atom % ¹⁵N24 hours70-85%
Organocatalytic Asymmetric Synthesis4-Methyl-2-oxopentanoate-¹³C, Chiral amine catalyst99 atom % ¹³C72 hours50-65%

Enzymatic vs. Non-Enzymatic Pathways for ¹³C Incorporation at the C-2 Position

Enzymatic pathways utilize microbial transaminases to transfer amino groups to α-ketoisocaproate-¹³C precursors. Recombinant E. coli expressing branched-chain amino acid transaminase (BCAT) converts 4-methyl-2-oxopentanoate-¹³C into L-Leucine-2-¹³C with >95% enantiomeric excess. However, this method necessitates subsequent racemization to produce the DL-form, typically via harsh alkaline treatment which degrades yield [5]. Metabolic labeling in bacterial cultures (e.g., E. coli grown on [¹³C₆]-glucose) efficiently generates ¹³C-labeled leucine but lacks position-specificity, resulting in statistical ¹³C distribution across the molecule.

Non-enzymatic pathways overcome specificity limitations through chemical decarboxylation of pre-labeled precursors. The azlactone synthesis of leucine incorporates [¹³C]-cyanide at the C-2 position via Strecker degradation, achieving site-specific labeling. Recent advances employ continuous-flow microreactors to enhance ¹³C-incorporation efficiency (≥98%) while reducing reaction times by 80% compared to batch processes [3]. The non-enzymatic route bypasses biological variability but requires extensive purification to remove metal catalyst residues when using methods like Pd-mediated reductive amination.

Table 2: Efficiency Metrics for Isotope Incorporation Pathways

Labeling MethodIsotopic SpecificityPositional PurityByproduct FormationScalability
Enzymatic TransaminationModerateVariableα-Ketoacid impuritiesModerate
Metabolic LabelingLowRandom distributionMixed labeling speciesHigh
Chemical DecarboxylationHighSite-specific (C-2)Heavy metal residuesLow
Continuous-flow SynthesisHighSite-specific (C-2)Solvent wasteEmerging

Optimization of Diastereoisomeric Separation Techniques in Labeled Leucine Production

DL-Leucine-2-¹³C synthesis inherently generates racemic mixtures requiring advanced chiral resolution techniques. Partition chromatography historically achieved partial separation using cellulose-based stationary phases, but suffered from low loading capacity (<5 mg/g resin) and poor recovery of the expensive ¹³C-material [2]. Modern reverse-phase HPLC with octadecylsilyl (ODS) columns dramatically improves separation. A solvent system of 0.05 M ammonium acetate (pH 4.0)/acetonitrile (81:19 v/v) resolves DL-Leucine-2-¹³C diastereoisomers with baseline separation (resolution factor Rₛ > 1.5) and >99% enantiomeric purity [4].

Dynamic kinetic resolution (DKR) represents a breakthrough by combining in situ racemization with enzymatic resolution. Palladium nanocatalysts racemize the undesired enantiomer while immobilized penicillin G acylase selectively acylates L-Leucine-2-¹³C. This continuous process achieves near-quantitative yields of enantiopure material, reducing isotopic loss during separation to <2% [4]. For preparative-scale applications, simulated moving bed (SMB) chromatography now enables throughputs exceeding 1 kg/day of resolved D- and L-Leucine-2-¹³C with mobile phase recovery >95%, significantly lowering solvent costs.

Scalability Challenges in Industrial-Grade ¹³C Isotope Enrichment

Industrial production of DL-Leucine-2-¹³C confronts three primary scalability barriers: precursor costs, isotopic dilution, and purification efficiency. Commercially available [¹³C]-cyanide (the key C-2 precursor) constitutes >60% of raw material expenses, with prices exceeding $3,000/g at 99 atom % purity [8]. Catalytic recycling of ¹³C-precursors via hydrogenation of recovered byproducts (e.g., ¹³C-formate from oxidation steps) can reduce precursor costs by 40%.

Isotopic dilution occurs during microbial-based synthesis when natural-abundance carbon sources metabolically dilute the ¹³C-label. Fed-batch bioreactors with tight nutrient control maintain 95% ¹³C-incorporation by minimizing natural carbon uptake, whereas conventional batch systems achieve only 70-80% [3]. Purification bottlenecks emerge from trace metal contamination in catalytic routes and biological endotoxins in fermentation products. Multi-modal purification trains combining ceramic membrane filtration (100 kDa cutoff), activated carbon adsorption, and ion-exchange chromatography achieve pharma-grade purity (>99.5% chemical and isotopic purity) while preserving ¹³C-yield above 85% [8].

Current production capacities remain constrained to <100 kg/year globally due to infrastructure limitations in handling high-cost isotopes. Modular continuous manufacturing platforms that integrate synthesis, resolution, and purification are emerging as solutions to enhance throughput while containing facility footprints. These systems demonstrate 3-fold productivity increases over batch processes, positioning the industry toward metric-ton annual capacities as NMR and diagnostic demand escalates.

Properties

CAS Number

65792-32-7

Product Name

DL-Leucine-2-13C

IUPAC Name

2-amino-4-methyl(213C)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1

InChI Key

ROHFNLRQFUQHCH-HOSYLAQJSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[13CH](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.